molecular formula C12H10O4 B3051779 3,3',4,4'-Biphenyltetrol CAS No. 3598-30-9

3,3',4,4'-Biphenyltetrol

Cat. No.: B3051779
CAS No.: 3598-30-9
M. Wt: 218.2 g/mol
InChI Key: MZEFNGQKJROKHS-UHFFFAOYSA-N
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Description

3,3’,4,4’-Biphenyltetrol, also known as 3,3’,4,4’-Tetrahydroxydiphenyl, is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.2054 g/mol It is a polyhydroxy aromatic compound, characterized by the presence of four hydroxyl groups attached to a biphenyl structure

Preparation Methods

The synthesis of 3,3’,4,4’-Biphenyltetrol can be achieved through several synthetic routes. One common method involves the hydroxylation of biphenyl derivatives under specific reaction conditions. For instance, the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl using a suitable hydroxylating agent can yield 3,3’,4,4’-Biphenyltetrol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3,3’,4,4’-Biphenyltetrol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3,3’,4,4’-Biphenyltetrol can lead to the formation of quinones, while reduction reactions may yield partially or fully reduced biphenyl derivatives .

Scientific Research Applications

3,3’,4,4’-Biphenyltetrol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an inhibitor of amyloid-β peptide aggregation, which is associated with Alzheimer’s disease . This compound has shown promising results in reducing amyloid-β aggregation by 50% when present at stoichiometric levels . Additionally, it is used in the study of hydrogen bonding interactions and the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3,3’,4,4’-Biphenyltetrol exerts its effects involves its ability to form hydrogen bonds with target molecules. In the case of amyloid-β peptide aggregation inhibition, the hydroxyl groups of 3,3’,4,4’-Biphenyltetrol interact with the peptide through hydrogen bonding, preventing the formation of amyloid fibrils . This interaction disrupts the aggregation process, thereby reducing the formation of toxic amyloid aggregates.

Comparison with Similar Compounds

3,3’,4,4’-Biphenyltetrol can be compared with other similar compounds, such as 2,2’,5,5’-Biphenyltetrol and 2,2’,3,3’-Biphenyltetrol . These compounds also possess multiple hydroxyl groups attached to a biphenyl structure, but differ in the positions of the hydroxyl groups. The unique arrangement of hydroxyl groups in 3,3’,4,4’-Biphenyltetrol contributes to its specific chemical properties and interactions. For instance, the position of hydroxyl groups affects the compound’s ability to inhibit amyloid-β aggregation, with 3,3’,4,4’-Biphenyltetrol showing higher efficacy compared to some of its isomers .

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEFNGQKJROKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189535
Record name (1,1'-Biphenyl)-3,3',4,4'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-30-9
Record name (1,1'-Biphenyl)-3,3',4,4'-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4'-Biphenyltetrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-3,3',4,4'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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